
Acetic acid;dodeca-7,11-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;dodeca-7,11-dien-1-ol is a compound that combines the properties of acetic acid and dodeca-7,11-dien-1-ol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH3COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. Dodeca-7,11-dien-1-ol is a diene alcohol with a 12-carbon chain and two double bonds located at the 7th and 11th positions. This compound is known for its role in chemical communication among insects, particularly as a pheromone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodeca-7,11-dien-1-ol can be achieved through several methods. One common approach involves the esterification of dodeca-7,11-dien-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Dodeca-7,11-dien-1-ol+Acetic acidH2SO4Acetic acid;dodeca-7,11-dien-1-ol+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to obtain a high yield of the desired product. Additionally, purification steps such as distillation and recrystallization may be employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;dodeca-7,11-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The double bonds in the dodeca-7,11-dien-1-ol moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group in the dodeca-7,11-dien-1-ol moiety can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives or esters.
Applications De Recherche Scientifique
Acetic acid;dodeca-7,11-dien-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect communication, particularly in termites.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of fragrances and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;dodeca-7,11-dien-1-ol involves its interaction with specific molecular targets. In insects, the compound acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as trail-following and mating. The molecular pathways involved in these processes are still under investigation, but they likely involve signal transduction pathways that lead to changes in gene expression and neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodeca-7,11-dien-1-ol: Similar structure but lacks the acetic acid moiety.
Acetic acid: Simple carboxylic acid without the diene alcohol structure.
Dodeca-3,6-dien-1-ol: Another diene alcohol with double bonds at different positions.
Uniqueness
Acetic acid;dodeca-7,11-dien-1-ol is unique due to its combination of acetic acid and dodeca-7,11-dien-1-ol, which imparts both acidic and pheromonal properties. This dual functionality makes it valuable in various applications, from chemical synthesis to biological studies.
Propriétés
Numéro CAS |
65954-25-8 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
acetic acid;dodeca-7,11-dien-1-ol |
InChI |
InChI=1S/C12H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2,5-6,13H,1,3-4,7-12H2;1H3,(H,3,4) |
Clé InChI |
ACKRDJTZMDPJNO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=CCCC=CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


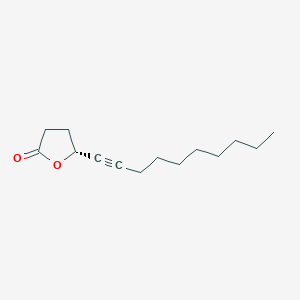
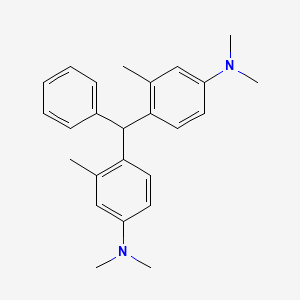
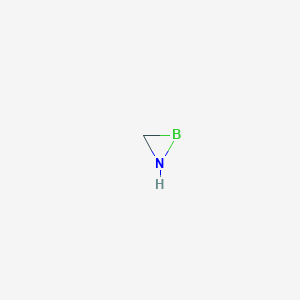
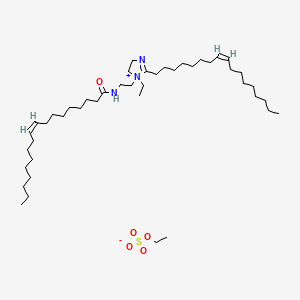
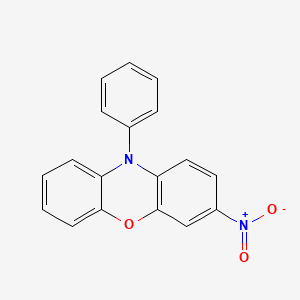
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
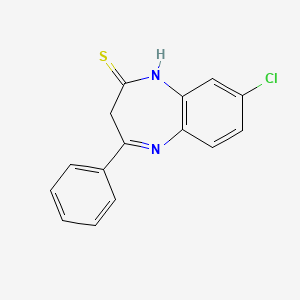
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
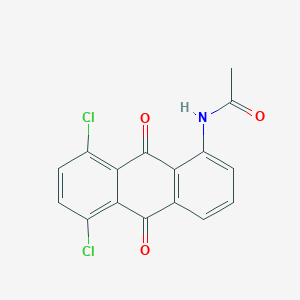
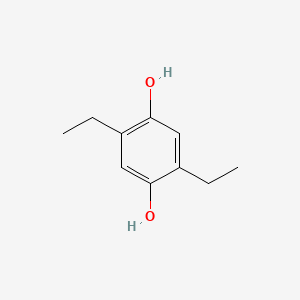
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)
